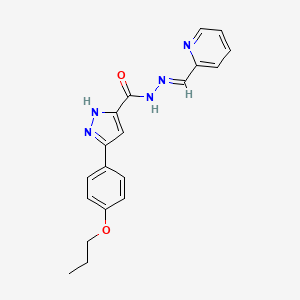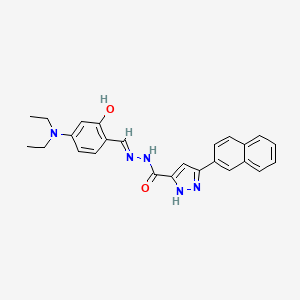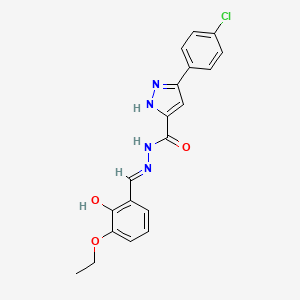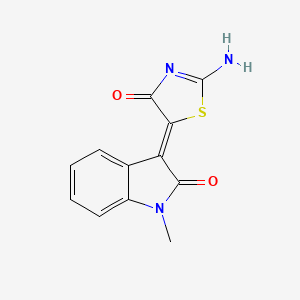![molecular formula C18H12N2O3S B11662054 (Z)-methyl 4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzoate](/img/structure/B11662054.png)
(Z)-methyl 4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate is a complex organic compound with a unique structure that includes a benzothiazole ring, a cyano group, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate typically involves the reaction of methyl 4-cyanobenzoate with 2-(2-oxoindol-3-ylidene)malononitrile under reflux conditions in ethanol, in the presence of a base such as piperidine . This reaction forms the desired product through a condensation mechanism.
Industrial Production Methods
Industrial production of this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The benzothiazole ring and benzoate ester can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
Methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole ring can participate in π-π stacking interactions, while the cyano and ester groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
相似化合物的比较
Similar Compounds
Methyl 4-cyanobenzoate: A simpler compound with similar functional groups but lacking the benzothiazole ring.
Methyl 4-(cyanoacetyl)benzoate: Similar structure but with different substituents on the benzene ring.
Ethyl 4-cyanobenzoate: An ester derivative with an ethyl group instead of a methyl group.
Uniqueness
Methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate is unique due to the presence of the benzothiazole ring, which imparts specific electronic and steric properties. This uniqueness allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot.
属性
分子式 |
C18H12N2O3S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
methyl 4-[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-hydroxyethenyl]benzoate |
InChI |
InChI=1S/C18H12N2O3S/c1-23-18(22)12-8-6-11(7-9-12)16(21)13(10-19)17-20-14-4-2-3-5-15(14)24-17/h2-9,21H,1H3/b16-13- |
InChI 键 |
IAEGTNNTKBESKY-SSZFMOIBSA-N |
手性 SMILES |
COC(=O)C1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3S2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11661976.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11661977.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide](/img/structure/B11661981.png)


![N,N'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide)](/img/structure/B11661993.png)
![2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11661996.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11661999.png)



![3-(naphthalen-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662009.png)
![2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11662019.png)
![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate](/img/structure/B11662028.png)
